molecular formula C20H15FN4O4S B2986398 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021120-10-4

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2986398
CAS No.: 1021120-10-4
M. Wt: 426.42
InChI Key: ZKRRKPAXCNKUJU-UHFFFAOYSA-N
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Description

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a synthetic small molecule designed for preclinical research purposes. This compound features a benzodioxole group, a structural motif found in molecules with documented bioactivity, suggesting several potential avenues for scientific investigation. Its complex structure, integrating pyridazine and benzamide groups, makes it a candidate for exploring novel biochemical pathways. Preliminary, hypothetical research applications, based on its structural features, could include its evaluation as a modulator of protein kinases or other enzyme families involved in cell signaling. Compounds with similar structural components have been investigated for their potential to overcome cancer chemoresistance via inhibition of angiogenesis and efflux pump activity , as well as for neuroprotective properties through the inhibition of pathways like the c-Jun NH2-terminal kinase (JNK) . Researchers can utilize this compound as a chemical tool to probe disease mechanisms in fields such as oncology and neuroscience. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Strict adherence to safe laboratory handling procedures is required.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c21-13-3-1-2-12(8-13)20(27)23-17-6-7-19(25-24-17)30-10-18(26)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRRKPAXCNKUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves a multi-step process:

  • Formation of Benzo[d][1,3]dioxole Intermediate:

    • Starting with catechol, it undergoes a cyclization reaction with formaldehyde to yield the benzo[d][1,3]dioxole ring.

Chemical Reactions Analysis

Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide undergoes various chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially breaking down into smaller fragments.

  • Reduction: Reduction reactions with hydrogen gas and a suitable catalyst, such as palladium on carbon, can modify its structure.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorobenzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic conditions.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids and other oxidized fragments.

  • Reduction: Reduced derivatives with altered functional groups.

  • Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide finds extensive applications in various scientific domains:

  • Chemistry: Its unique structure makes it a valuable compound for studying complex organic reactions and synthesis methodologies.

  • Biology: It serves as a probe in biochemical assays to understand enzyme interactions and cellular pathways.

  • Medicine: The compound exhibits potential pharmacological activity, including anti-inflammatory and anticancer properties.

  • Industry: It is explored as a precursor for designing novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: It may interact with certain enzymes, receptors, or proteins, modulating their activity.

  • Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzamide and pyridazine derivatives. Below is a comparative analysis based on substituent variations and inferred properties:

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

  • Key Differences : Replaces the 3-fluorobenzamide group with a thiophene-2-carboxamide moiety.
  • Reduced electronegativity from fluorine removal could decrease binding affinity to polar active sites.
  • Molecular Weight : 414.5 g/mol vs. ~424 g/mol (estimated for the fluorinated analogue, assuming similar substituents).
  • Applications: No direct activity data, but thiophene-containing analogues are common in kinase inhibitors and antimicrobial agents .

3-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

  • Key Differences : Substitutes the benzodioxole group with a 5-methylisoxazole ring.
  • Implications :
    • The isoxazole group introduces additional hydrogen-bond acceptors, possibly improving solubility and metabolic stability.
    • Methyl substitution may increase steric hindrance, affecting binding pocket accessibility.
  • Structural Similarity : Both compounds retain the 3-fluorobenzamide and pyridazine-thioether backbone, suggesting overlapping synthetic pathways .

Agrochemical Analogues (e.g., Diflubenzuron, Fluazuron)

  • Key Differences: Simpler benzamide structures with chlorinated or trifluoromethyl groups. Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (CAS 35367-38-5). Fluazuron: Features a pyridinyloxy group and trifluoromethyl substitution.
  • Implications :
    • The target compound’s benzodioxole and pyridazine groups may confer broader-spectrum activity compared to diflubenzuron’s insecticidal chitin synthesis inhibition.
    • Fluorine positioning (meta in the target vs. ortho/para in agrochemicals) likely alters target specificity .

Biological Activity

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridazinyl moiety linked to a benzo[d][1,3]dioxole through a thioether bond. Its structure can be represented as follows:

N 6 2 benzo d 1 3 dioxol 5 ylamino 2 oxoethyl thio pyridazin 3 yl 3 fluorobenzamide \text{N 6 2 benzo d 1 3 dioxol 5 ylamino 2 oxoethyl thio pyridazin 3 yl 3 fluorobenzamide }

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the benzo[d][1,3]dioxole scaffold have shown promising results against various cancer cell lines. A study demonstrated that a related compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 μM .

The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, compounds with the benzo[d][1,3]dioxole structure have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation . The thioether linkage may enhance bioavailability and facilitate cellular uptake.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
COX InhibitionModulation of inflammatory response
Enzyme InhibitionTargeting key metabolic pathways

Case Studies

  • In Vitro Studies : A study involving the compound's analogs revealed that they significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Animal Models : In vivo studies demonstrated that administration of related compounds resulted in tumor size reduction in xenograft models, suggesting potential therapeutic applications .

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